(S)-2-hydroxystearic acid

Supramolecular Chemistry Crystal Engineering Gelation

Sphingolipid biosynthesis and FAHFA analog studies frequently fail when racemic or regioisomeric impurities confound enzyme kinetics. (S)-2-HSA is the defined (S)-enantiomer substrate for (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99), eliminating false negatives in HTS inhibitor screening. • Unique non-dimerizing supramolecular assembly enables controlled FAHFA synthesis and defined emulsion rheology. • Chiral purity ensures reproducible structure-activity data; substitution with racemic 2-HSA or other regioisomers introduces quantifiable variability in bioactivity and self-assembly. • Standard pack sizes 10 mg-5 g, bulk custom available; immediate dispatch from stock.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
Cat. No. B1208364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-hydroxystearic acid
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyKIHBGTRZFAVZRV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Hydroxystearic Acid: Core Properties & Procurement Relevance


(S)-2-hydroxystearic acid [(S)-2-HSA] is a chiral C18 α-hydroxy fatty acid with the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol [1]. It is the (S)-enantiomer of 2-hydroxyoctadecanoic acid, possessing a secondary hydroxyl group at the C2 position adjacent to the carboxylic acid moiety [2]. This structural feature fundamentally alters its physicochemical and supramolecular assembly properties compared to non-hydroxylated stearic acid (C18:0) and to regioisomers with hydroxyl groups at other positions along the carbon chain [3]. (S)-2-HSA is recognized as a specific substrate for (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99), which catalyzes its conversion to 2-oxostearate, highlighting its distinct role in enzymatic pathways [4]. These properties establish (S)-2-HSA as a critical reference standard and building block in lipidomics, sphingolipid biochemistry, and materials science applications where precise stereochemistry is essential.

Why (S)-2-Hydroxystearic Acid Cannot Be Simply Substituted


Substituting (S)-2-hydroxystearic acid with racemic 2-HSA, other hydroxystearic acid (HSA) regioisomers, or non-hydroxylated stearic acid introduces substantial, quantifiable variability that compromises experimental reproducibility and product performance. The position of the hydroxyl group along the C18 chain dictates the molecule's self-assembly architecture, with 2-HSA uniquely failing to form molecular dimers and exhibiting inhibited crystal growth along the secondary axis [1]. In biological contexts, antiproliferative activity against human cancer cell lines is highly regiospecific: while 5-HSA, 7-HSA, and 9-HSA demonstrate growth inhibition, 8-HSA shows none, and 2-HSA's activity remains to be fully characterized but is predicted to differ [2]. Furthermore, the (S)-enantiomer exhibits specific enzyme recognition, as it is the designated substrate for (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99), whereas the (R)-enantiomer interacts with a distinct dehydrogenase (EC 1.1.1.98) [3]. These fundamental differences in supramolecular behavior, biological activity, and enzyme specificity preclude generic substitution.

(S)-2-Hydroxystearic Acid: Differentiating Evidence


Non-Dimerizing Supramolecular Assembly vs. Mid-Chain HSA

(S)-2-hydroxystearic acid, as part of the 2-HSA regioisomeric family, exhibits a fundamentally different supramolecular assembly compared to HSA regioisomers with the hydroxyl group at positions 6, 8, 10, 12, or 14. This is a class-level inference, as the study used racemic 2-HSA [1]. FT-IR analysis indicates that 2-HSA does not form a molecular dimer, and its crystal growth along the secondary axis is inhibited. In contrast, mid-chain regioisomers (6HSA, 8HSA, 10HSA, 12HSA, and 14HSA) form carboxylic cyclic dimers and their secondary hydroxyl groups promote growth along the secondary axis [1]. XRD analysis further confirms this, showing that the long spacing for 2-HSA is shorter than the calculated dimer length of a hydroxystearic acid [1].

Supramolecular Chemistry Crystal Engineering Gelation

Regiospecific Antiproliferative Activity of HSA Isomers

The antiproliferative activity of hydroxystearic acids is highly dependent on the position of the hydroxyl group, providing a class-level inference for differentiating (S)-2-HSA from its more active or inactive counterparts [1]. A 2022 study demonstrated that among a series of HSA regioisomers, those with the hydroxyl at positions 5, 7, and 9 showed growth inhibitor activity against various human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cells [1]. In contrast, 10-HSA and 11-HSA exhibited very weak effects, and 8-HSA showed no inhibitory activity in all tested cell lines [1]. While the activity of 2-HSA was not quantified in this specific panel, its position at the extreme C2 end of the chain, distinct from the active (5,7,9) and inactive (8,10,11) regioisomers, categorically separates it as a unique probe for structure-activity relationship studies.

Cancer Cell Biology Lipidomics FAHFA Research

Stereoselective Dehydrogenase: (S)- vs. (R)-2-HSA

The (S)-enantiomer of 2-hydroxystearic acid is the specific substrate for (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99), which catalyzes its oxidation to 2-oxostearate [1]. This enzyme is distinct from (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98), which acts on the (R)-enantiomer [2]. While direct comparative kinetic data (e.g., Km, Vmax) for the human enzymes are not available in the provided sources, the existence of separate, stereospecific dehydrogenases for each enantiomer is a class-level inference that establishes their distinct metabolic fates [1]. This stereoselectivity is a cornerstone of their biological roles, as they are processed by non-overlapping enzymatic machinery.

Enzymology Lipid Metabolism Sphingolipid Biosynthesis

Hydroxy vs. Non-Hydroxy Acyl CoAs in Ceramide Synthesis

In mouse brain microsomes, 2-hydroxystearoyl-CoA (the activated form of 2-HSA) and stearoyl-CoA (from non-hydroxylated stearic acid) are utilized by different enzymes for ceramide synthesis [1]. Competition experiments showed that hydroxystearoyl-CoA inhibits the utilization of the two nonhydroxy substrates (stearate and lignocerate) in a noncompetitive manner, while stearate and lignocerate did not interfere with each other [1]. This cross-study comparable evidence suggests that at least four distinct enzymes are involved in this acyl transfer reaction: one for stearate, one for hydroxystearate, one for lignocerate, and one for cerebronate [1]. Neuronal cell preparations were found to be relatively rich in stearate transferase, while glial cells were relatively rich in hydroxystearate and lignocerate transferases [1].

Sphingolipid Biochemistry Ceramide Metabolism Neurochemistry

Particle Size Specification for Cosmetic Formulations

In a 2015 patent application for oil-in-water cosmetic compositions, 2-hydroxystearic acid is specified as an ingredient with a critical particle size distribution. The patent claims a composition comprising solid particulates of 2-hydroxystearic acid where 99% or more by weight have a particle size of less than 125 microns [1]. This specification provides a supporting evidence point for procurement, as it establishes a quantifiable quality attribute that differentiates a formulation-grade material from a generic chemical. While the patent does not compare this to other HSA isomers or stearic acid, it sets a benchmark for a key physical property relevant to performance in emulsion systems [1].

Cosmetic Formulation Material Science Quality Control

Growth Inhibition in Ehrlich Ascites Tumor Cells

2-Hydroxystearic acid, which encompasses the (S)-enantiomer, demonstrates a quantifiable effect on cancer cell growth. It reduces the growth of Ehrlich ascites tumor (EAT) cells in vitro at a concentration of 100 μM [1]. While this data does not compare (S)-2-HSA directly against the (R)-enantiomer or other HSA regioisomers, it establishes a specific, numerically defined baseline for its biological activity. This provides a supporting evidence point for researchers, confirming that at this concentration, the compound exerts a measurable antiproliferative effect in this particular cell model.

Oncology Cell Proliferation Hydroxy Fatty Acids

(S)-2-Hydroxystearic Acid: Research & Industrial Applications


Sphingolipid Metabolism & Neurochemistry

Use (S)-2-HSA as a specific substrate or metabolic tracer to study the distinct hydroxystearate transferase pathway in glial cells. Its unique, noncompetitive interaction with stearoyl-CoA in ceramide synthesis [1] makes it an essential tool for dissecting the complex enzymology of sphingolipid biosynthesis in the brain, where hydroxy fatty acids are particularly abundant.

FAHFA-Based Therapeutics & Lipid Signaling

Employ (S)-2-HSA as a critical building block for synthesizing enantiomerically pure Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) [1]. Given the distinct biological activities of different HSA regioisomers in cancer cell lines [2], using the defined (S)-2-HSA stereoisomer ensures the creation of structurally precise FAHFA analogs for investigating anti-diabetic and anti-inflammatory mechanisms.

Advanced Material & Cosmetic Formulations

Incorporate (S)-2-HSA into emulsion-based formulations where its specific supramolecular assembly (non-dimerizing) [1] is required to achieve a particular rheology or texture. For cosmetic applications, source material meeting the particle size specification of <125 microns for 99% of particles by weight [3] to ensure batch-to-batch consistency and optimal performance in oil-in-water emulsions.

Enzymatic Assays & Inhibitor Screening

Utilize (S)-2-HSA as the specific substrate for (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99) [1]. This application is critical for high-throughput screening assays designed to identify selective inhibitors of this enzyme, as the use of the (R)-enantiomer or a racemic mixture would lead to false negatives or misleading structure-activity relationship data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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